(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound featuring a chlorothiophene ring, a benzo[d]thiazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorothiophene Intermediate: Starting with thiophene, chlorination is performed using reagents like sulfuryl chloride to introduce the chlorine atom at the 5-position.
Synthesis of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with 4,6-dimethylbenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
Coupling with Piperazine: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the thiophene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions due to its complex structure.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Antiviral Agents: Research indicates potential antiviral activity against influenza viruses.
Anti-inflammatory Agents: Potential COX-2 inhibitors for treating inflammation.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: Similar structure but with a different substitution pattern on the thiophene ring.
(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone: Similar but with a piperidine ring instead of piperazine.
Uniqueness
Structural Complexity: The combination of chlorothiophene, benzo[d]thiazole, and piperazine rings in one molecule is unique.
Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-14(10-11)25-18(20-16)22-7-5-21(6-8-22)17(23)13-3-4-15(19)24-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELREDNVPJJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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